2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol
Description
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Properties
IUPAC Name |
2-[1-(5-fluoropyridin-2-yl)pyrazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c11-9-1-2-10(12-6-9)14-7-8(3-4-15)5-13-14/h1-2,5-7,15H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJDDHYEIIBSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)N2C=C(C=N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 205.23 g/mol. The compound features a pyrazole ring substituted with a fluoropyridine moiety, which is critical for its biological activity.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit notable anticancer properties. For instance, studies indicated that derivatives with similar structures demonstrated IC50 values ranging from 0.11 to 1.47 µM against various cancer cell lines, suggesting strong antiproliferative effects comparable to established chemotherapeutic agents .
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Western blot analyses revealed that such compounds can increase the expression levels of p53 and activate caspase-3 pathways, leading to programmed cell death in tumor cells . Additionally, molecular docking studies suggest that these compounds interact favorably with key proteins involved in cancer progression.
In Vitro Studies
In vitro evaluations have shown that this compound and its analogs can selectively inhibit various enzymes relevant to cancer metabolism. For example, some derivatives were found to inhibit human carbonic anhydrases (hCA IX and XII) at nanomolar concentrations, which are associated with tumor growth and metastasis .
Case Studies and Clinical Relevance
Several studies have highlighted the clinical potential of pyrazole derivatives, including those similar to this compound:
- Study on Antitumor Activity : A study reported that a compound with a similar structure exhibited significant antitumor activity against breast cancer cell lines, achieving over 80% growth inhibition at optimal concentrations .
- Drug Development : The incorporation of the pyrazole scaffold into drug design has led to the discovery of novel agents targeting specific kinases involved in cancer signaling pathways, demonstrating the versatility of this chemical structure in therapeutic applications .
Comparative Biological Activity Table
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. The incorporation of the 5-fluoropyridine moiety enhances the compound's ability to inhibit tumor growth. Studies have shown that compounds similar to 2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly in models of chronic inflammation. The pyrazole ring system is known for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases .
3. Antimicrobial Activity
Recent studies have explored the antimicrobial potential of this compound against various pathogens. The presence of the fluorinated pyridine enhances its interaction with microbial targets, leading to increased efficacy against bacterial strains resistant to conventional antibiotics .
Case Studies
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate pyrazole and pyridine precursors under controlled conditions. Variations in synthesis can lead to derivatives with enhanced or modified biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
